Progabide

Epilepsy Anticonvulsant Clinical Trial

Progabide is a direct, dual GABAA/GABAB agonist prodrug that crosses the blood-brain barrier, providing a pharmacological profile distinct from indirect modulators like benzodiazepines or valproate. Its active metabolites produce anticonvulsant effects against both GABA-mediated and non-GABAergic seizures, while its antidepressant efficacy rivals tricyclics via a unique GABAergic pathway. Additionally, progabide elevates plasma corticosterone as a quantifiable PK/PD biomarker and inhibits cytochrome P450 enzymes, making it valuable for drug-interaction studies with phenytoin or phenobarbital. This dual-receptor, metabolically active profile makes Progabide an essential research tool for dissecting GABAergic transmission in epilepsy, depression, and polytherapy metabolic models.

Molecular Formula C17H16ClFN2O2
Molecular Weight 334.8 g/mol
CAS No. 62666-20-0
Cat. No. B1679169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgabide
CAS62666-20-0
SynonymsProgabide;  Halogabide;  Gabrene;  Gabren;  Progabida;  Progabidum;  progabide;  SL 76002;  DB00837;  LS-45438; 
Molecular FormulaC17H16ClFN2O2
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl
InChIInChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23)
InChIKeyIBALRBWGSVJPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Progabide (CAS 62666-20-0): A Dual GABAA and GABAB Receptor Agonist for Research in Epilepsy and Psychiatry


Progabide (SL 76002, Gabrene) is an analog and prodrug of γ-aminobutyric acid (GABA) that functions as a direct agonist at both GABAA and GABAB receptors [1]. It is primarily investigated for the treatment of epilepsy but has also been explored in clinical trials for Parkinson's disease, schizophrenia, depression, and anxiety disorders [2]. As a synthetic fatty acid derivative, its active metabolites readily cross the blood-brain barrier to directly stimulate GABAergic transmission, differentiating it from indirect modulators of the system [3].

Why Progabide Cannot Be Substituted by Other GABAergic Agents in Research


Unlike indirect GABA modulators (e.g., benzodiazepines, barbiturates) or drugs with ambiguous mechanisms (e.g., valproate), progabide acts as a direct, dual agonist at both GABAA and GABAB receptors after metabolizing into active compounds within the brain [1]. This unique pharmacological profile results in a distinct spectrum of activities, including anticonvulsant effects against both GABA-mediated and non-GABA-mediated seizures, as well as an antidepressant efficacy in animal models that is indistinguishable from tricyclics [2]. Clinical trials have shown progabide's efficacy and safety profile to be non-interchangeable with valproate, with direct comparative studies indicating progabide can be inferior or comparable depending on the seizure type and study design [3]. Substituting progabide with a simple GABA analog would fail to replicate its specific prodrug kinetics, receptor binding profile, and resultant therapeutic outcomes.

Quantitative Differentiation of Progabide Against Key Comparators


Inferior Efficacy to Valproate in Refractory Tonic-Clonic Seizures

In a three-way single-blind crossover study in 64 patients with therapy-resistant partial and generalized seizures, progabide was inferior to valproate as an adjunctive therapy [1]. Analysis of efficacy showed progabide to be significantly less effective than valproate against all seizure types, with a particularly pronounced difference against tonic-clonic seizures [1].

Epilepsy Anticonvulsant Clinical Trial

No Significant Difference from Placebo in Refractory Partial Seizures

A double-blind, placebo-controlled crossover trial in 19 adult patients with chronic partial epilepsy refractory to high-dose antiepileptic drug therapy found that progabide at a mean daily dose of 32 mg/kg did not significantly change seizure frequency [1]. This lack of significant difference from placebo in a controlled setting was further confirmed in a larger multicenter trial with rigorous controls on co-medication [2].

Epilepsy Partial Seizures Placebo-Controlled Trial

Broad Anticonvulsant Spectrum vs. GABA-Mediated and GABA-Independent Seizure Models

Progabide demonstrates a broad anticonvulsant spectrum in preclinical models, being effective against seizures that involve GABA-mediated events (bicuculline, picrotoxinin, pentylenetetrazol) as well as those that are independent of GABAergic mechanisms (penicillin, strychnine, electroshock, and audiogenic seizures) [1]. This contrasts with some other GABAergic drugs that may be less effective against non-GABAergic seizures.

Anticonvulsant Mechanism of Action Preclinical

Antidepressant Efficacy Indistinguishable from Imipramine

In animal models predictive of antidepressant activity (e.g., olfactory bulbectomy, learned helplessness), progabide exerts an antidepressant action that is indistinguishable from that of the tricyclic antidepressant imipramine [1]. This is a unique property for a direct GABA agonist, as most classical antidepressants target monoaminergic systems.

Depression Antidepressant GABA

Dose-Dependent Stimulation of Plasma Corticosterone in Rats

Progabide produces a significant, dose-dependent increase in plasma corticosterone levels in male Wistar rats [1]. Doses of 50, 100, and 200 mg/kg administered intraperitoneally increased corticosterone levels by 244%, 365%, and 476%, respectively, relative to control [1].

Endocrinology Corticosterone GABA

Targeted Research Applications for Progabide Based on Quantitative Evidence


Investigating the Role of Dual GABAA/B Receptor Agonism in Non-GABAergic Seizure Models

Given progabide's demonstrated broad anticonvulsant spectrum against both GABA-mediated and GABA-independent seizures in preclinical models [4], it is an ideal tool for dissecting the contribution of direct GABA receptor stimulation to seizure control mechanisms that are not classically GABAergic, such as those induced by electroshock or strychnine. This contrasts with indirect modulators like benzodiazepines or drugs with ambiguous mechanisms like valproate.

Probing GABAergic Pathways in Animal Models of Depression

Progabide's unique antidepressant profile, which is indistinguishable from imipramine in behavioral tests [4] but operates through a distinct GABAergic mechanism, makes it valuable for research into the neurobiology of depression. It can be used to study the downstream effects of direct GABA receptor activation on monoaminergic systems without the direct reuptake inhibition associated with tricyclic antidepressants.

In Vivo Pharmacodynamic Verification Using Plasma Corticosterone as a Biomarker

The robust and dose-dependent increase in plasma corticosterone following progabide administration in rats [4] provides a reliable, quantifiable in vivo biomarker for confirming drug exposure and central GABAergic activity. This is particularly useful in pharmacokinetic/pharmacodynamic (PK/PD) studies or when evaluating the functional impact of progabide in stress-related research models.

Studying Pharmacokinetic Drug-Drug Interactions with Standard Antiepileptics

Clinical studies have shown that progabide leads to a significant increase in the plasma concentration of co-administered phenytoin and phenobarbital [4], and its clearance is inhibited by phenytoin [5]. This makes progabide a relevant compound for research into cytochrome P450-mediated drug interactions and for validating models of altered drug metabolism in polytherapy scenarios common in epilepsy treatment.

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